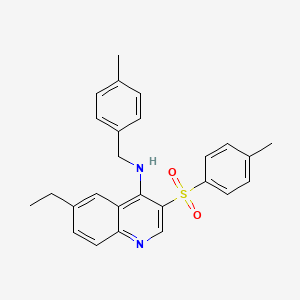

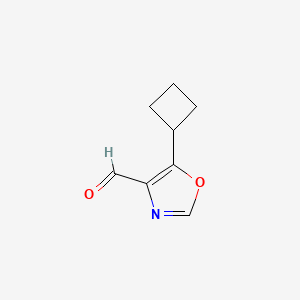

5-amino-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 5-amino-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a derivative of the 5-amino-1,2,3-triazole-4-carboxylic acid, which is known for its utility in the preparation of peptidomimetics or biologically active compounds that feature the triazole scaffold . This class of compounds has been extensively studied due to their potential biological activities and their role as structural motifs in medicinal chemistry.

Synthesis Analysis

The synthesis of related triazole compounds typically involves the cycloaddition of azides with ynamides or alkynes, as described in the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates . The process achieves complete regiocontrol when aryl or alkyl azides are reacted with N-Boc-aminopropiolates or arylynamides. However, when N-Boc-alkyl ynamides are used, a mixture of regioisomers is obtained. These synthetic routes are crucial for creating diverse triazole-based scaffolds, which can be further functionalized to enhance their biological activity.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be complex and is often characterized using techniques such as X-ray crystallography, NMR, MS, and IR . For instance, the crystal structure of a related compound, 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, was determined, providing insights into the arrangement of atoms and the presence of hydrogen bonds, which can influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions, including the Dimroth rearrangement, which can be influenced by reaction conditions such as temperature and the presence of acetic anhydride . The Dimroth rearrangement is a notable reaction for triazoles, where heating in acetic anhydride can lead to isomerization. Moreover, acylation reactions and base-catalyzed condensations are also relevant for the functionalization of triazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as UV, IR, mass spectrometry, pKa, and NMR data, are essential for understanding their behavior in different environments . These properties can provide information on the compound's stability, solubility, and potential interactions with other molecules, which is critical for the development of new drugs or materials.

Scientific Research Applications

Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds

The chemistry of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives, such as the mentioned compound, is pivotal for creating collections of peptidomimetics or biologically active compounds leveraging the triazole scaffold. Utilizing ruthenium-catalyzed cycloaddition, researchers have developed protocols to synthesize protected versions of this triazole amino acid, which are then used to prepare triazole-containing dipeptides and triazoles active as HSP90 inhibitors, indicating significant potential in drug discovery (Ferrini et al., 2015).

Antimicrobial Activity of Triazole Derivatives

New 1,2,4-triazol-3-one derivatives have been synthesized and evaluated for their antimicrobial activities. This includes the investigation into the reduction and Mannich reaction of these compounds, highlighting their promising activity against test microorganisms, which suggests their utility in developing new antimicrobial agents (Fandaklı et al., 2012).

Hybrid Molecules with Biological Activities

The synthesis of hybrid molecules containing triazole structures merged with other bioactive motifs has been explored for their potential biological activities. This includes the microwave-assisted synthesis of compounds integrating penicillanic or cephalosporanic acid moieties with triazole, showing good to moderate antimicrobial activities and indicating the compounds' therapeutic potential (Başoğlu et al., 2013).

Antiavian Influenza Virus Activity

Research on benzamide-based 5-aminopyrazoles, including structural analogs to triazole compounds, shows remarkable activity against the bird flu influenza (H5N1), demonstrating the potential of triazole derivatives in antiviral therapies (Hebishy et al., 2020).

Discovery of Antimicrobial Agents

The primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as antimicrobial agents showcases the synthesis and evaluation of these compounds against primary pathogens. This underscores the role of triazole derivatives in addressing the need for new antimicrobial therapies (Pokhodylo et al., 2021).

Safety And Hazards

Future Directions

Given the broad range of biological activities associated with 1,2,3-triazole compounds12, further research into the properties and potential applications of 5-amino-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide could be beneficial. This could include detailed studies of its synthesis, chemical reactions, mechanism of action, and safety profile.

Please note that the information provided is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.

properties

IUPAC Name |

5-amino-1-(4-ethylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-2-7-3-5-8(6-4-7)16-10(12)9(11(13)17)14-15-16/h3-6H,2,12H2,1H3,(H2,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXIRNZYRKPVAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2548222.png)

![N-[[4-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2548224.png)

![2-[(4-Iodophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2548228.png)

![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methylbenzamide](/img/structure/B2548229.png)

![N-(3-chloro-2-methylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2548237.png)

![N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide](/img/structure/B2548241.png)